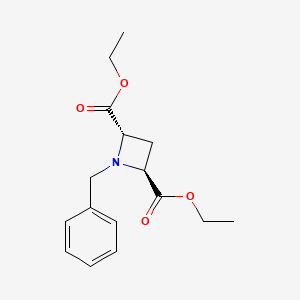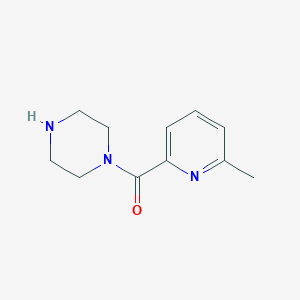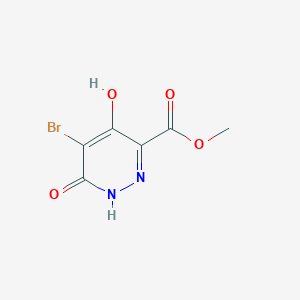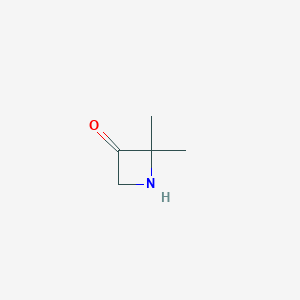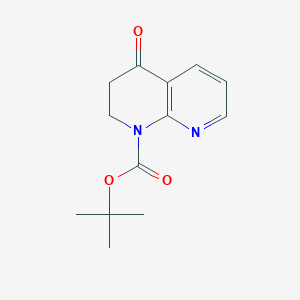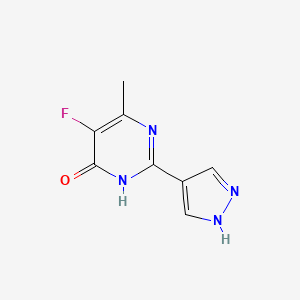
5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one is a synthetic organic compound that belongs to the class of dihydropyrimidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of dihydropyrimidine derivatives.
Substitution: The fluorine atom and other substituents on the pyrazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. It could be studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Medicine
In medicine, derivatives of dihydropyrimidinones have been explored for their therapeutic potential. This compound could be investigated for its efficacy and safety in treating various diseases.
Industry
Industrially, this compound might be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-chloro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one: Substitution of fluorine with chlorine can lead to different properties.
5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-4H-pyrimidin-4-one: Variation in the hydrogenation state of the pyrimidine ring.
Uniqueness
The presence of the fluorine atom in 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)-3,4-dihydropyrimidin-4-one can significantly influence its chemical and biological properties. Fluorine is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.
Propriétés
Formule moléculaire |
C8H7FN4O |
|---|---|
Poids moléculaire |
194.17 g/mol |
Nom IUPAC |
5-fluoro-4-methyl-2-(1H-pyrazol-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H7FN4O/c1-4-6(9)8(14)13-7(12-4)5-2-10-11-3-5/h2-3H,1H3,(H,10,11)(H,12,13,14) |
Clé InChI |
CYDPYKGIBHBSEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=N1)C2=CNN=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Boc-amino)methyl]nicotinonitrile](/img/structure/B13496741.png)
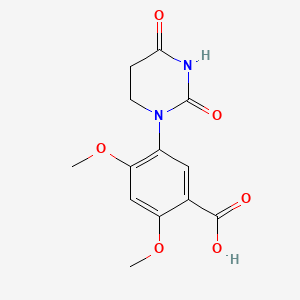
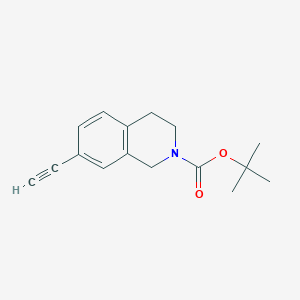
![Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13496749.png)
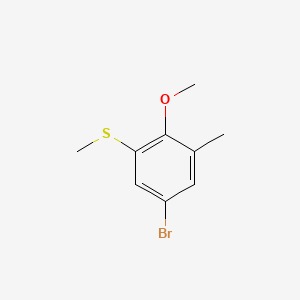
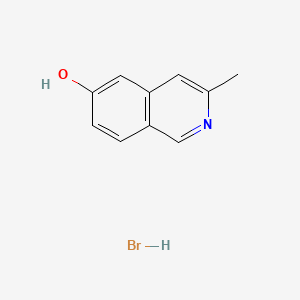
![N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride](/img/structure/B13496769.png)
![2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13496777.png)
